molecular formula C13H23NO3 B3951785 Methyl 1-(3,3-dimethylbutanoyl)piperidine-4-carboxylate

Methyl 1-(3,3-dimethylbutanoyl)piperidine-4-carboxylate

Cat. No.: B3951785
M. Wt: 241.33 g/mol
InChI Key: XGLNMOOLPZPCTH-UHFFFAOYSA-N
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Description

Methyl 1-(3,3-dimethylbutanoyl)piperidine-4-carboxylate is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a piperidine ring substituted with a methyl ester group at the 4-position and a 3,3-dimethylbutanoyl group at the 1-position. Piperidine derivatives are widely used in pharmaceuticals, agrochemicals, and organic synthesis due to their diverse biological activities and chemical reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3,3-dimethylbutanoyl)piperidine-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3,3-dimethylbutanoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for ester substitution reactions.

Major Products

Scientific Research Applications

Methyl 1-(3,3-dimethylbutanoyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 1-(3,3-dimethylbutanoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-benzyl-4-oxopiperidine-3-carboxylate: Another piperidine derivative with similar structural features but different substituents.

    Piperine: A naturally occurring piperidine alkaloid with distinct biological activities.

    Icaridin: A piperidine derivative used as an insect repellent

Uniqueness

Methyl 1-(3,3-dimethylbutanoyl)piperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,3-dimethylbutanoyl group at the 1-position and the methyl ester group at the 4-position differentiates it from other piperidine derivatives, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 1-(3,3-dimethylbutanoyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)9-11(15)14-7-5-10(6-8-14)12(16)17-4/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLNMOOLPZPCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCC(CC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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